molecular formula C14H15N3O3 B252286 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

Numéro de catalogue B252286
Poids moléculaire: 273.29 g/mol
Clé InChI: UOCGAXREDCGFGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as OSI-420 or Erlotinib, which is a drug used for the treatment of non-small cell lung cancer. However,

Mécanisme D'action

The mechanism of action of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. This compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide have been extensively studied. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, leading to the regression of tumors. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide in lab experiments include its high potency and specificity for EGFR inhibition, which allows for the selective targeting of cancer cells. However, the limitations of this compound include its potential toxicity and the development of drug resistance in cancer cells over time.

Orientations Futures

There are several future directions for the scientific research of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide. One potential direction is the development of novel analogs of this compound with improved potency and selectivity for EGFR inhibition. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the investigation of the molecular mechanisms underlying the development of drug resistance to this compound may lead to the development of new strategies for overcoming resistance and improving cancer treatment outcomes.
In conclusion, 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound with potential applications in various biomedical studies, particularly in the field of cancer research. Its inhibition of EGFR activity has been shown to be an effective strategy for cancer treatment, and future research may lead to the development of novel analogs and combination therapies for improved therapeutic outcomes.

Méthodes De Synthèse

The synthesis of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the condensation of 4-(3-chloro-4-fluorophenylamino)-6,7-bis(2-methoxyethoxy)quinazoline with 2-(2-hydroxyethyl)oxolan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified by column chromatography.

Applications De Recherche Scientifique

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in various biomedical studies. This compound has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is a transmembrane protein that plays a crucial role in cell proliferation and survival. EGFR is overexpressed in many types of cancer, including non-small cell lung cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.

Propriétés

Formule moléculaire

C14H15N3O3

Poids moléculaire

273.29 g/mol

Nom IUPAC

4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C14H15N3O3/c18-13-10-5-1-2-6-11(10)16-12(17-13)14(19)15-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,19)(H,16,17,18)

Clé InChI

UOCGAXREDCGFGD-UHFFFAOYSA-N

SMILES isomérique

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES canonique

C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.